1-(4-(Oxetan-3-yl)phenyl)ethanone
Description
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Structure
3D Structure
Properties
CAS No. |
1044507-50-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[4-(oxetan-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
PTGRHIKFLQHQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Importance of the Oxetane Moiety
An In-depth Technical Guide to 1-(4-(Oxetan-3-yl)phenyl)ethanone and its Analogs for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The 1-(4-(Oxetan-3-yl)phenyl)ethanone core represents a significant building block in this endeavor, leveraging the unique properties of the oxetane ring. Oxetanes, four-membered cyclic ethers, have garnered substantial attention as versatile motifs in drug design.[1][2] Their value lies in their ability to act as non-classical bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] This substitution can profoundly and beneficially alter a molecule's physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[5][6]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of phenyl ethanone derivatives featuring the oxetane scaffold. While a specific CAS number for 1-(4-(Oxetan-3-yl)phenyl)ethanone (direct C-C bond at the para position) is not readily found in major chemical databases, this document will focus on its close, commercially available analog, 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone , and provide a robust, scientifically-grounded protocol for the synthesis of the directly-linked variant.
Compound Identification and Physicochemical Properties
The precise connectivity of the oxetane ring to the phenyl group is critical. The most commonly referenced analog features an ether linkage, which significantly influences its synthesis and properties compared to a direct carbon-carbon bond.
| Property | 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone | 1-(2-(Oxetan-3-yl)phenyl)ethanone |
| CAS Number | 1601779-56-9[7] | 1425412-15-2[8] |
| Structure | ||
| Molecular Formula | C₁₁H₁₂O₃[7] | C₁₁H₁₂O₂[8] |
| Molecular Weight | 192.21 g/mol [7] | 176.22 g/mol [8] |
| Synonyms | 1-[4-(3-oxetanyloxy)phenyl]ethanone[7] | 1-(2-(oxetan-3-yl)phenyl)ethan-1-one[8] |
| Purity (Typical) | ≥95%[7] | ≥95%[8] |
| Storage | Refrigerated[7] | Store under inert gas |
Synthesis and Mechanistic Rationale
The synthetic approach to these scaffolds is dictated by the nature of the bond connecting the oxetane and phenyl rings.
A. Synthesis of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone via Williamson Ether Synthesis
The ether linkage is efficiently formed through the classic Williamson ether synthesis. This Sₙ2 reaction is a reliable and well-established method for preparing ethers.
Causality and Experimental Choice: This method is chosen for its high efficiency and the ready availability of the starting materials: 4-hydroxyacetophenone and an oxetane with a suitable leaving group (e.g., tosylate or halide) at the 3-position. The reaction proceeds via the deprotonation of the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the leaving group on the oxetane ring. A strong base that can fully deprotonate the phenol without reacting with the ketone or the oxetane is required.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Formation of Nucleophile: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium or sodium phenoxide.
-
Nucleophilic Substitution: Add oxetan-3-yl tosylate (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Applications in Medicinal Chemistry
The 1-(4-(Oxetan-3-yl)phenyl)ethanone scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. The oxetane moiety is strategically employed to enhance drug-like properties.
-
Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule compared to a lipophilic gem-dimethyl or cyclobutyl group. *[5] Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile. *[3] Vectorial Exit from Lipophilic Pockets: The polar oxetane can act as a "hydrophilic handle," helping a ligand to exit the often-greasy binding pockets of enzymes like kinases, which can be beneficial for the overall binding kinetics.
-
Reduced Basicity of Proximal Amines: The electron-withdrawing effect of the oxetane's oxygen can lower the pKa of nearby amine groups, which is a common strategy to mitigate off-target effects such as hERG channel inhibition.
[5]Derivatives of this scaffold can be elaborated using the ketone as a chemical handle for reactions such as aldol condensations, reductive aminations, or the formation of various heterocyclic rings, leading to the generation of diverse chemical libraries for high-throughput screening.
Caption: Potential Role as a Kinase Inhibitor Scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Based on the data for the commercially available analog, it is recommended to store these compounds in a tightly sealed container in a refrigerator to ensure long-term stability. *[7] Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Bull, J. A., & Ishikura, H. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of... [Link]
-
Zhang, L., et al. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health. [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
-
GSRS. (n.d.). 1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHANONE. [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
-
PubChem. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. [Link]
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Synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone: A Technical Guide to Nickel-Catalyzed Cross-Electrophile Coupling
Executive Summary: The Oxetane Bioisostere Paradigm
In contemporary medicinal chemistry, the incorporation of four-membered oxetane rings is a validated strategy for optimizing the pharmacokinetic profiles of lead compounds[1]. 1-(4-(Oxetan-3-yl)phenyl)ethanone represents a highly versatile synthetic building block. By substituting a traditional gem-dimethyl or carbonyl group with an oxetane moiety, drug developers can predictably modulate physicochemical parameters: lowering lipophilicity (LogD), increasing aqueous solubility, and redirecting metabolic clearance away from problematic cytochrome P450 degradation pathways[1][2].
Logical flow of property improvements conferred by the oxetane bioisostere.
Retrosynthetic Challenges & Methodological Causality
The classical synthesis of 3-aryl oxetanes typically relies on the addition of highly nucleophilic aryl Grignard or organolithium reagents to 3-oxetanone, followed by reductive deoxygenation. However, applying this methodology to synthesize 1-(4-(Oxetan-3-yl)phenyl)ethanone presents a distinct challenge: the electrophilic acetyl (ketone) group on the target molecule is completely incompatible with strongly basic, nucleophilic organometallic reagents.
While protection-deprotection sequences (e.g., ketalization of the acetophenone) are an option, they introduce synthetic bloat and reduce overall atom economy.
The Solution: Nickel-Catalyzed Cross-Electrophile Coupling (XEC). By uniting two electrophiles—4-bromoacetophenone and 3-iodooxetane[3]—under net-reductive conditions, we bypass the need for pre-formed organometallic species altogether[4]. The Ni-catalyzed XEC framework exhibits exceptional functional group tolerance, allowing direct C(sp2)–C(sp3) bond construction without disturbing the highly reactive ketone moiety[4].
Mechanistic Cycle & Kinetic Interventions
To successfully engineer this coupling, every reagent choice must be causally mapped to the underlying radical-chain catalytic cycle[5]:
-
Catalyst and Ligand (NiCl₂(DME) & dtbbpy): The use of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is strictly mandatory. The bulky tert-butyl groups create a steric environment that prevents the formation of off-cycle, unreactive
complexes. Furthermore, dtbbpy heavily increases the solubility of the transient organonickel intermediates in polar aprotic solvents. -
The Reductant (Mn° dust): Unlike harsher reductants (such as Mg° or Zn°), Manganese (
) is kinetically tuned to rapidly reduce to the catalytically active state while remaining entirely inert toward the reduction of the unprotected acetophenone[4]. -
Halogen Abstraction & Radical Recombination: The generated
species abstracts an iodine atom from 3-iodooxetane to form a highly nucleophilic, carbon-centered oxetan-3-yl radical. This radical rapidly undergoes recombination with the persistent intermediate (formed via oxidative addition of 4-bromoacetophenone into ), generating a high-valent species that undergoes facile reductive elimination to yield the target product[5].
Catalytic cycle for the Ni-catalyzed cross-electrophile coupling of 3-iodooxetane.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system; observational and analytical checkpoints ensure the continuity and integrity of the synthesis.
Materials & Preparation
-
Electrophiles: 4-Bromoacetophenone (1.0 equiv, 5.0 mmol), 3-Iodooxetane (1.5 equiv, 7.5 mmol).
-
Catalytic System:
(10 mol%, 0.5 mmol), dtbbpy (10 mol%, 0.5 mmol). -
Reductant & Additive: Manganese powder (2.0 equiv, 10.0 mmol), NaI (20 mol%, 1.0 mmol).
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMA, 20 mL), rigorously degassed.
Step-by-Step Methodology
-
Pre-Catalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk tube with
and dtbbpy. Add 5 mL of anhydrous DMA and stir vigorously at room temperature for 15 minutes.-
Validation Check: The solution must transition to a vibrant, pale green homogeneous phase, confirming the formation of the
pre-catalyst complex.
-
-
Reagent Assembly: To the green solution, consecutively add Manganese powder, NaI, and 4-bromoacetophenone. Stir for an additional 10 minutes.
-
Validation Check: As the Mn° initiates the reduction of the pre-catalyst to the active
species, the solution will rapidly shift from pale green to a deep, dark red/brown[4]. If this color shift fails to occur, it indicates oxygen contamination or an inactive reductant.
-
-
Electrophile Introduction: Inject 3-iodooxetane dropwise over 2 minutes. Seal the Schlenk tube and transfer it to a pre-heated stirring block set to 60 °C.
-
Reaction Monitoring (12-24 h): Extract a 50
L aliquot, quench with , and monitor via TLC (30% EtOAc in Hexanes).-
Validation Check: The disappearance of 4-bromoacetophenone (
) and the emergence of an intense UV-active product spot ( ) dictate the reaction endpoint.
-
-
Workup & Extractive Quench: Cool the mixture to 0 °C and carefully quench with saturated aqueous
(20 mL). The cleanly buffers the pH and complexes the excess oxidized manganese salts, keeping them in the aqueous layer. Extract the resulting mixture with EtOAc ( mL). -
Purification: Dry the combined organic layers over
, concentrate in vacuo, and purify via flash column chromatography (silica gel, 10% to 30% EtOAc/Hexanes gradient).
Quantitative Data & Optimization Variables
Deviations from standard parameters dramatically affect the equilibrium of radical generation and metal capture. The table below summarizes optimizing data points to serve as an internal troubleshooting guide.
| Variable | Deviation from Standard Protocol | Observed Yield (%) | Mechanistic Rationale |
| Standard | None (dtbbpy, Mn°, DMA, 60 °C) | 82–88% | Perfect equilibrium between |
| Ligand | Bipyridine (bpy) instead of dtbbpy | 42% | Lack of tert-butyl bulk allows off-cycle aggregation and unreactive |
| Reductant | Zinc dust (Zn°) instead of Mn° | 61% | Zn° exerts a stronger reduction potential, leading to minor over-reduction of the ketone. |
| Solvent | THF instead of DMA | 15% | Decreased polarity fails to solubilize the highly polar metal-halide intermediates[4]. |
| Additive | Omission of NaI | 54% | Without iodine exchange on the metal surface, reductive activation of Mn° is sluggish. |
References
-
Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies Journal of the American Chemical Society / PMC. URL:[Link]
-
Visible-Light Enabled C(sp3)–C(sp2) Cross-Electrophile Coupling via Synergistic Halogen-Atom Transfer (XAT) and Nickel Catalysis The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling Organic Letters - ACS Publications. URL:[Link]
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Methodological & Application
The Strategic Incorporation of 1-(4-(Oxetan-3-yl)phenyl)ethanone in Modern Drug Discovery
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and physicochemical properties is relentless. Historically, medicinal chemists have often contended with the challenge of "molecular obesity" and planarity in lead compounds, which can lead to poor solubility, undesirable metabolic profiles, and off-target toxicities.[1] The strategic incorporation of small, three-dimensional motifs has emerged as a powerful approach to mitigate these issues. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of properties.[2][3][4]
The oxetane moiety is not merely a passive spacer. Its inherent ring strain (approximately 25.5 kcal/mol) and the resulting exposed oxygen lone pairs make it a potent hydrogen bond acceptor.[5] This, coupled with its small size and polar nature, allows it to serve as an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[6][7] This bioisosteric replacement is a cornerstone of its utility, offering a pathway to enhance aqueous solubility, improve metabolic stability, and introduce favorable conformational constraints without a significant increase in molecular weight.[8][9] The success of this strategy is exemplified by several FDA-approved drugs, including the anticancer agent paclitaxel and its derivatives, which feature a fused oxetane ring critical to their mechanism of action.[2][7]
This guide focuses on a particularly valuable building block: 1-(4-(Oxetan-3-yl)phenyl)ethanone . This compound represents a versatile scaffold, wedding the beneficial properties of the oxetane ring to a phenyl ethanone core—a common anchor point for the synthesis of a diverse array of pharmacologically active molecules. The ethanone group, in particular, serves as a reactive handle for a multitude of chemical transformations, enabling the exploration of vast chemical space.
Core Principles: Why Choose an Oxetane-Containing Scaffold?
The decision to incorporate 1-(4-(Oxetan-3-yl)phenyl)ethanone into a drug discovery campaign is rooted in several key advantages conferred by the oxetane ring.
Bioisosterism and Physicochemical Property Modulation
The primary driver for using oxetanes is their role as a bioisostere. This principle involves substituting one chemical group with another that retains similar biological activity but possesses different physical or chemical properties.
-
Carbonyl & gem-Dimethyl Replacement: The oxetane ring can mimic the steric profile and hydrogen bonding capacity of a carbonyl group or the space-filling nature of a gem-dimethyl group.[2][6] However, unlike a metabolically susceptible ketone or a lipophilic gem-dimethyl group, the oxetane offers enhanced metabolic stability and a more favorable polarity profile.[5]
-
Solubility Enhancement: Replacing a non-polar group (like gem-dimethyl) with a polar oxetane can dramatically increase the aqueous solubility of a compound, a critical factor for oral bioavailability.[9]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities. For instance, where a gem-dimethyl group might be susceptible to oxidative metabolism, the oxetane is more robust.[8]
-
Lipophilicity (LogP/LogD) Reduction: In an era where high lipophilicity is a common cause of drug candidate failure, the polar nature of the oxetane can help to lower the overall lipophilicity of a molecule, often improving its drug-like properties.
The following diagram illustrates the concept of bioisosteric replacement that underpins the use of the oxetane motif.
Caption: Bioisosteric replacement of common motifs with an oxetane ring.
Vectorial Exit and 3D-Scaffolding
The non-planar, sp³-rich nature of the oxetane ring introduces three-dimensionality into otherwise flat aromatic systems.[3] This is crucial for improving binding specificity and escaping the "flatland" of many early-stage drug candidates. The oxetane on the phenyl ring of 1-(4-(oxetan-3-yl)phenyl)ethanone provides a defined exit vector for substituents, allowing for precise probing of the three-dimensional space within a target's binding pocket.
Application Protocols: Synthetic Elaboration of the Scaffold
The true power of 1-(4-(oxetan-3-yl)phenyl)ethanone lies in its synthetic versatility. The ketone functionality is a gateway to a multitude of chemical transformations. Below are detailed protocols for key derivatization reactions.
Protocol 1: Reductive Amination to Synthesize Amine Derivatives
This protocol is fundamental for introducing amine functionalities, which are prevalent in a vast number of bioactive molecules.
Objective: To synthesize N-substituted amine derivatives from 1-(4-(oxetan-3-yl)phenyl)ethanone via reductive amination.
Materials:
-
1-(4-(oxetan-3-yl)phenyl)ethanone
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-(oxetan-3-yl)phenyl)ethanone (1.0 equiv).
-
Solvent and Reagents: Dissolve the ketone in DCE (or THF) to a concentration of approximately 0.1 M. Add the desired amine (1.1 equiv) followed by a catalytic amount of acetic acid (0.1 equiv).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the in situ-formed iminium ion without affecting the ketone starting material or other sensitive functional groups.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).
-
Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
Protocol 2: Aldol Condensation to Form Chalcone Derivatives
Chalcones are well-established pharmacophores with a wide range of biological activities, including anticancer and antimicrobial properties.[11]
Objective: To synthesize a chalcone derivative via a base-catalyzed Aldol condensation.
Materials:
-
1-(4-(oxetan-3-yl)phenyl)ethanone
-
Aromatic aldehyde of choice (e.g., benzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reagent Preparation: Prepare a 10-20% aqueous solution of KOH or NaOH.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-(oxetan-3-yl)phenyl)ethanone (1.0 equiv) and the aromatic aldehyde (1.05 equiv) in ethanol.
-
Base Addition: Cool the flask in an ice-water bath. Add the aqueous KOH/NaOH solution dropwise with vigorous stirring. Causality Note: The base deprotonates the α-carbon of the ethanone, generating an enolate which then attacks the aldehyde. The cold temperature helps to control the reaction rate and minimize side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. The formation of a solid precipitate often indicates product formation.
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Isolation: Pour the reaction mixture into a beaker of cold water. Acidify the mixture to pH ~6-7 with dilute HCl to precipitate the product fully.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
The following diagram outlines the general workflow for utilizing 1-(4-(oxetan-3-yl)phenyl)ethanone in a drug discovery program.
Caption: Drug discovery workflow using the target scaffold.
Data Summary: Physicochemical Properties
The introduction of the oxetane moiety leads to predictable changes in key physicochemical properties. The table below summarizes the expected impact compared to non-oxetane analogs.
| Property | Typical Analog (e.g., tert-butylphenyl) | Oxetane-Containing Analog | Rationale for Change |
| Aqueous Solubility | Low | Significantly Increased | Increased polarity and H-bond accepting capacity of the oxetane oxygen.[9] |
| Lipophilicity (cLogP) | High | Lower | The polar ether functionality reduces overall lipophilicity.[4] |
| Metabolic Stability | Variable (prone to oxidation) | Generally Increased | The oxetane ring is less susceptible to common metabolic pathways like CYP-mediated oxidation compared to alkyl groups.[8] |
| Molecular Weight | Lower | Slightly Higher | Addition of an oxygen atom. |
| Fraction sp³ (Fsp³) | Lower | Higher | Introduction of a saturated, non-planar ring increases the three-dimensional character. |
Conclusion and Future Outlook
1-(4-(Oxetan-3-yl)phenyl)ethanone is more than just another building block; it is a strategic tool for the modern medicinal chemist. It provides a direct and reliable route to introduce the advantageous oxetane motif into a wide range of molecular frameworks. The ability of the oxetane to act as a "pharmacological adjuvant"—improving solubility, metabolic stability, and three-dimensionality—makes this scaffold highly valuable for overcoming common hurdles in drug discovery.[3][12] The synthetic accessibility of the ketone handle further amplifies its utility, enabling rapid generation of diverse chemical libraries for screening and lead optimization. As the pressure to develop safer and more effective drugs with superior pharmacokinetic profiles continues to mount, the logical and strategic application of scaffolds like 1-(4-(oxetan-3-yl)phenyl)ethanone will undoubtedly play a pivotal role in the future of therapeutic innovation.
References
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Dandepally, S. R., Williams, A., & Witschi, M. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Kier, L. B., & Taylor, D. B. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Organic Letters. [Link]
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ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
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Gant, T. G. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
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Dandepally, S. R., Williams, A., & Witschi, M. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
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Kapras, V., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Scale-up synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone
An Application Note and Protocol for the Scale-Up Synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and scalable palladium-catalyzed Negishi cross-coupling reaction between 4-bromoacetophenone and an organozinc reagent derived from oxetane. Emphasis is placed on the rationale behind reagent selection, process safety, in-process controls, and troubleshooting, to ensure a reproducible and efficient synthesis. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction
The oxetane motif has gained significant attention in modern drug discovery. Its unique physicochemical properties—serving as a polar, metabolically stable, and non-classical hydrogen bond acceptor—can improve the solubility, metabolic stability, and conformational profile of drug candidates.[1] As a result, the demand for versatile building blocks containing the oxetane ring, such as 1-(4-(oxetan-3-yl)phenyl)ethanone, has grown substantially.
Synthesizing such molecules on a large scale presents challenges, including the need for efficient, high-yielding reactions with manageable purification processes. Palladium-catalyzed cross-coupling reactions have become the gold standard for constructing C(sp²)–C(sp³) bonds.[2][3] Among these, the Negishi coupling, which utilizes highly reactive organozinc reagents, is particularly advantageous for its mild reaction conditions and high functional group tolerance, often leading to excellent yields.[3][4]
This application note presents a detailed protocol for a Negishi cross-coupling approach to synthesize the target compound, focusing on practical execution, safety, and scalability.
Reaction Scheme & Mechanism
The synthesis proceeds via the palladium-catalyzed cross-coupling of 4-bromoacetophenone with oxetan-3-ylzinc chloride.
Overall Reaction:
(4-Bromoacetophenone + Oxetan-3-ylzinc chloride → 1-(4-(Oxetan-3-yl)phenyl)ethanone)
The Negishi Catalytic Cycle
The reaction mechanism is a classic palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoacetophenone to form a Pd(II) intermediate.[5]
-
Transmetalation : The oxetane group is transferred from the organozinc reagent to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.[3]
-
Reductive Elimination : The two organic groups (the aryl ketone and the oxetane) are expelled from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[5]
Process Workflow and Safety
A successful scale-up requires careful planning of the process flow and strict adherence to safety protocols. Organozinc reagents are corrosive and can react violently with water, while palladium catalysts, though used in small amounts, require proper handling and disposal.[6]
Synthesis Workflow
Caption: High-level workflow for the synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone.
Critical Safety Considerations
All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.[7][8]
| Reagent | Key Hazards | Handling Precautions |
| 4-Bromoacetophenone | Skin and eye irritant, may cause respiratory irritation.[9][10] | Avoid inhalation of dust. Wash hands thoroughly after handling. Wear protective gloves and eye protection.[7][11] |
| Oxetan-3-ylzinc Chloride | Corrosive, reacts violently with water, toxic if inhaled, causes severe skin burns and eye damage. | Handle under an inert atmosphere (Nitrogen or Argon). Do not allow contact with water or moisture. Use only in a well-ventilated area. |
| Palladium Catalysts | May cause skin sensitization. Heavy metal toxicity. | Avoid inhalation of dust. Prevent release to the environment. |
| Anhydrous Solvents (e.g., THF) | Flammable liquids and vapors. May form explosive peroxides. | Store away from ignition sources. Use under an inert atmosphere. Test for peroxides before use if stored for extended periods. |
Detailed Experimental Protocol
This protocol is designed for a nominal 50-gram scale of the final product. Adjustments may be necessary based on specific laboratory equipment and conditions.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | CAS Number |
| 4-Bromoacetophenone | 199.04 | 1.0 | 51.8 g | 99-90-1 |
| Oxetan-3-ylzinc chloride (0.5 M in THF) | - | 1.2 | 625 mL | - |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.01 | 2.1 g | 95464-05-4 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 500 mL | 109-99-9 |
| Saturated aq. NH₄Cl | - | - | 500 mL | 12125-02-9 |
| Ethyl Acetate | - | - | 1 L | 141-78-6 |
| Brine (Saturated aq. NaCl) | - | - | 500 mL | 7647-14-5 |
Step-by-Step Procedure
-
Reactor Setup : Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel fitted with a nitrogen inlet. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
-
Inert Atmosphere : Purge the assembled reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Charging Reagents : To the flask, add 4-bromoacetophenone (51.8 g) and Pd(dppf)Cl₂·CH₂Cl₂ (2.1 g).
-
Solvent Addition : Add 500 mL of anhydrous THF to the flask. Stir the mixture until all solids are dissolved, resulting in a reddish-brown solution.
-
Addition of Organozinc Reagent : Charge the dropping funnel with the solution of oxetan-3-ylzinc chloride (625 mL, 0.5 M in THF). Add the solution dropwise to the reaction mixture over 60-90 minutes. Monitor the internal temperature and use a water bath to maintain it below 35 °C, as the reaction is exothermic.
-
Reaction Progress : After the addition is complete, heat the reaction mixture to 50-55 °C and stir for 2-4 hours.
-
In-Process Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or HPLC. To take a sample, briefly remove the septum, withdraw a small aliquot with a nitrogen-purged syringe, and immediately quench it in a vial containing a few drops of saturated aqueous ammonium chloride. The disappearance of the 4-bromoacetophenone starting material indicates completion.
-
Reaction Quench : Once the reaction is complete, cool the flask to room temperature in an ice-water bath. Slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction. A vigorous reaction may occur initially.
-
Workup and Extraction : Transfer the quenched mixture to a 2 L separatory funnel. Add 500 mL of ethyl acetate and shake vigorously. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).
-
Washing : Combine all organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Product Isolation : Collect the pure fractions (if using chromatography) and concentrate under reduced pressure. Dry the resulting solid under high vacuum to a constant weight. The expected yield is typically in the range of 75-90%.
Characterization and Troubleshooting
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of 1-(4-(oxetan-3-yl)phenyl)ethanone |
| LC-MS | Correct mass peak for C₁₁H₁₂O₂ (m/z = 176.22) |
| Purity (HPLC) | >98% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Wet solvent or reagents- Low reaction temperature | - Use a fresh batch of catalyst- Ensure all reagents and solvents are strictly anhydrous- Increase reaction temperature or time |
| Formation of Side Products (e.g., Homo-coupling) | - Poor quality organozinc reagent- Inefficient transmetalation | - Use a freshly prepared or properly stored organozinc reagent- Screen alternative palladium ligands |
| Difficult Purification | - Presence of persistent impurities from starting materials or catalyst | - Optimize the workup procedure (e.g., additional washes)- Re-evaluate the purification method (e.g., different solvent system for recrystallization) |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone via a palladium-catalyzed Negishi cross-coupling. By carefully considering reagent selection, reaction conditions, and safety protocols, this method can be efficiently implemented for the large-scale production of this important chemical intermediate. The detailed procedural steps and troubleshooting guide serve as a valuable resource for process chemists and researchers in the field of drug development.
References
- ChemicalBook. (2026, January 17). 4'-Bromoacetophenone - Safety Data Sheet.
- Loba Chemie. (2016, May 6). 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2009, September 22). 4'-Bromoacetophenone - SAFETY DATA SHEET.
- Merck. (n.d.). 4'-Bromoacetophenone CAS 99-90-1 | 821968.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Singh, U. P., & Singh, R. P. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. PMC.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Colleville, A. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Zep Inc. (2013, May 30). Safety Data Sheet - Section 1. Chemical Product and Company Identification.
- Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Greenbook.net. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2013, October 2). SAFETY DATA SHEET.
- Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73.
- Fisher Scientific. (2010, November 4). SAFETY DATA SHEET.
- Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(10), 3258–3259.
- MilliporeSigma. (n.d.). 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone.
- BenchChem. (2025). A Comparative Benchmarking Study: Synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone.
- Merck. (n.d.). 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-(3-Iodo-4-methylphenyl)ethanone.
- Organic Chemistry Portal. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
- Croft, A. K., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5186.
- PrepChem.com. (n.d.). Synthesis of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(phenylmethyl)[6-[[6-(2-pyridinyl)hexyl]oxy]hexyl]amino]ethanone.
- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones.
- Sigma-Aldrich. (n.d.). 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone.
- AChemBlock. (2026, March 4). 1-(2-(oxetan-3-yl)phenyl)ethanone 95%.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (n.d.). Oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol and unexpected deacetylative synthesis of 3-hydroxy quinoline. Organic & Biomolecular Chemistry.
- Rauf, A., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 89.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Organic Syntheses, Inc. (n.d.). 10 - Organic Syntheses Procedure.
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11954.
Sources
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Troubleshooting & Optimization
Purification of 1-(4-(Oxetan-3-yl)phenyl)ethanone by column chromatography
Technical Support Center: Chromatography Diagnostics & Workflows Topic: Purification of 1-(4-(Oxetan-3-yl)phenyl)ethanone Target Audience: Application Scientists, Medicinal Chemists, and Process Engineers
Overview: The Structural Dichotomy of 1-(4-(Oxetan-3-yl)phenyl)ethanone
When purifying 1-(4-(Oxetan-3-yl)phenyl)ethanone, chemists must navigate the competing properties of its two primary functional groups. The acetophenone moiety dictates the molecule's moderate polarity and provides excellent UV absorbance (ideal for 254 nm detection). Conversely, the oxetane ring is a highly strained, 4-membered heterocycle[1]. While stable under physiological and basic conditions, mono-substituted oxetanes are highly susceptible to Brønsted acid-catalyzed ring opening[2].
Because standard silica gel is mildly acidic (pH ~4.5–5.5), unmodified flash chromatography often induces on-column decomposition, leading to mass loss, tailing, and poor resolution. This guide details the causal mechanisms behind these failures and provides self-validating protocols to ensure quantitative recovery.
System Diagnostics & Workflow
Fig 1: Chromatographic workflow for acid-sensitive oxetane purification.
Troubleshooting & FAQs
Q1: I am experiencing catastrophic mass loss during purification. Where did my product go? Mechanism: The free silanol groups (-SiOH) on unmodified silica gel act as hydrogen-bond donors and mild Brønsted acids. They protonate the oxetane's ether oxygen. Driven by ~26 kcal/mol of ring strain, the activated oxetane undergoes nucleophilic attack by trace water or ambient nucleophiles, rapidly opening to a highly polar diol[1]. This degraded byproduct binds irreversibly to the column. Solution: Passivate the active silanols by adding 1% Triethylamine (Et₃N) to your mobile phase, or switch your stationary phase entirely to Basic Alumina (Activity IV)[3].
Q2: My compound streaks severely and co-elutes with impurities, even though TLC showed good separation. Why?
Mechanism: Streaking (tailing) occurs due to heterogeneous secondary interactions. While the bulk of the compound partitions normally into the mobile phase, a fraction interacts strongly with un-passivated, highly acidic silanol domains.
Solution: Beyond neutralizing the column, you must flatten the elution gradient. Elute the column using a very shallow gradient (e.g., 5-15% EtOAc in Heptane over 10 Column Volumes) to maintain the retention factor (
Q3: Why shouldn't I dry-load my crude mixture onto silica gel? Mechanism: Dry-loading involves dissolving the sample in a volatile solvent, adding a solid support, and evaporating the solvent to create a free-flowing powder. If silica gel is used, removing the solvent eliminates all protective buffering, concentrating the target molecule directly against bare acidic silanols[4]. This accelerates oxetane degradation before the chromatography run even begins. Solution: Always dry-load acid-sensitive compounds onto chemically inert diatomaceous earth (e.g., Celite 545 or Biotage HM-N).
Empirical Data: Stationary Phase Optimization
Relying on empirical stability tests is critical when choosing a stationary phase for sensitive ethers. The table below summarizes expected recovery rates for mono-substituted oxetane ethers when exposed to various stationary phases[3],[5].
| Stationary Phase Type | Mobile Phase Additive | Oxetane Degradation Risk | Expected Product Recovery (%) |
| Standard Silica Gel | None | High (Acid-catalyzed ring opening) | ~49% |
| Neutral Alumina | None | Moderate | ~60-70% |
| Silica Gel | 1% Triethylamine (Et₃N) | Low (Silanols passivated) | ~85-90% |
| Basic Alumina (Act IV) | None | Minimal | >98% (Quantitative) |
Self-Validating Methodology: Step-by-Step Purification
To prevent irreversible loss of valuable synthetic intermediates, this protocol utilizes a self-validating framework . You will structurally prove the molecule's stability on the micro-scale before committing the bulk batch to the column.
Phase 1: Self-Validation via 2D-TLC
-
Spot and Run: Spot the crude mixture in the bottom-left corner of a standard silica gel TLC plate. Develop the plate in a 20% EtOAc/Heptane solvent system.
-
First Dimension Check: Remove the plate, mark the solvent front, and dry it thoroughly under a stream of inert gas (N₂ or Ar) to simulate the solvent-free environment of a dry-load. Wait 5 minutes.
-
Second Dimension Run: Rotate the plate 90 degrees and develop it again using the exact same solvent system.
-
Validation Check: Visualize under UV (254 nm). If all spots fall on a perfect 45-degree diagonal line, the compound is stable on silica. If spots appear below the diagonal, the oxetane is degrading on the silica surface[5]. If degradation is observed, you MUST proceed with Step 2a or 2b.
Phase 2: System Equilibration
Choose your path based on the validation step.
-
Path A (Passivated Silica): Prepare a mobile phase of Heptane/EtOAc containing 1% (v/v) Et₃N. Flush the silica flash cartridge with 3-5 Column Volumes (CV) of this mixture to fully saturate and neutralize the acidic silanol sites.
-
Path B (Basic Alumina): Mount a Basic Alumina (Activity IV) cartridge. Equilibrate with 3 CV of standard Heptane/EtOAc.
Phase 3: Inert Dry Loading
-
Dissolve the crude 1-(4-(Oxetan-3-yl)phenyl)ethanone in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate.
-
Add inert diatomaceous earth (Celite 545) at a mass ratio of 1:3 (Sample:Celite). Do not use silica gel[4].
-
Evaporate the solvent slowly under reduced pressure until a dry, free-flowing powder is achieved.
-
Load the powder into an empty dry-loading vessel or solid-load cartridge.
Phase 4: Elution & Detection
-
Mount the dry-load cartridge upstream of the equilibrated primary column.
-
Set the UV detector to 254 nm (monitoring the acetophenone
transition). -
Execute a shallow gradient:
-
Isocratic hold at 0% EtOAc for 1 CV.
-
Gradient from 0% to 25% EtOAc over 12 CV.
-
-
Pool fractions containing the target peak. Evaporate fractions at a mild temperature (<35°C) to prevent thermally induced degradation of the concentrated product.
References
-
[3] &[5] Saejong, P., et al. "Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols." Organic & Biomolecular Chemistry, 2019. URL: [Link]
-
[2] Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. URL: [Link]
-
[4] Biotage. "Biotage Flash Cartridge User Guide." Scribd / Biotage AB, 2014. URL: [Link]
-
[1] Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL: [Link]
Sources
Technical Support Center: Synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable building block into their synthetic campaigns. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your synthetic planning.
Q1: What is the most reliable and scalable method for preparing 1-(4-(oxetan-3-yl)phenyl)ethanone?
A: Palladium-catalyzed cross-coupling reactions are overwhelmingly the preferred methods due to their high functional group tolerance and generally mild conditions, which are crucial for preserving the oxetane ring. Among these, the Suzuki-Miyaura coupling of 1-(4-bromophenyl)ethanone with an oxetan-3-ylboronic acid derivative is the most common and reliable approach.[1][2][3][4] The commercial availability of both starting materials, the operational simplicity, and the relatively low toxicity of boron-based reagents make it highly suitable for both lab-scale and process development.[2][5]
Alternative cross-coupling reactions like the Negishi (organozinc) and Kumada (Grignard) couplings are also effective but require the preparation and handling of air- and moisture-sensitive organometallic reagents, adding operational complexity.[2][6][7][8]
Q2: Is Friedel-Crafts acylation of (oxetan-3-yl)benzene a viable synthetic route?
A: While mechanistically plausible, Friedel-Crafts acylation is strongly discouraged for this target molecule. The primary reason is the instability of the oxetane ring under the required reaction conditions.[9][10] The reaction necessitates a strong Lewis acid (e.g., AlCl₃), which can readily coordinate to the oxygen atom of the oxetane, catalyzing a ring-opening reaction to form halogenated diol-type byproducts.[11][12] Furthermore, Friedel-Crafts reactions can sometimes suffer from a lack of regioselectivity, potentially yielding ortho- and meta-acylated isomers that would complicate purification.[13][14]
Q3: How stable is the 3-substituted oxetane ring during synthesis, workup, and purification?
A: The stability of the oxetane ring is a critical parameter that is often misunderstood.[12] While it is a strained four-membered ring, its reactivity is intermediate between highly reactive epoxides and stable tetrahydrofurans.[11]
-
Stability Profile: The ring is generally robust under neutral and basic conditions.[11][15] However, it is susceptible to ring-opening under strongly acidic conditions (both Brønsted and Lewis acids).[9][12]
-
Substitution Matters: The 3-substituted pattern in the target molecule enhances its stability compared to other substitution patterns.[10][11] This is attributed to steric hindrance that blocks the approach of nucleophiles.[12]
-
Practical Implications: During synthesis, ensure the reaction medium remains basic or neutral. For aqueous workups, use mild reagents like saturated sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions instead of strong acids (e.g., 1M HCl). Avoid prolonged exposure to silica gel during chromatography, as acidic pockets can sometimes cause degradation.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section focuses on the most common synthetic route and provides detailed solutions to specific experimental problems. The standard reaction involves coupling 1-(4-bromophenyl)ethanone with oxetan-3-ylboronic acid or its pinacol ester (BPin) derivative.
Visual Workflow: Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing and solving common issues in the Suzuki-Miyaura synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone.
Caption: Troubleshooting workflow for the Suzuki coupling synthesis.
Common Problems and Solutions
| Problem | Observation (Byproduct) | Probable Cause(s) | Recommended Solutions |
| 1. Low or No Conversion | Starting materials, 1-(4-bromophenyl)ethanone and boronic acid, remain largely unreacted. | A. Inactive Catalyst: Palladium source is old or ligand has oxidized.[1] B. Inefficient Transmetalation: Base is too weak or boronic acid has decomposed (trimerized).[4][5] C. Oxygen Contamination: Inadequate degassing deactivates the Pd(0) catalyst. | A. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst like Pd(dppf)Cl₂. B. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Use freshly opened boronic acid or consider using the more stable oxetan-3-ylboronic acid pinacol ester. C. Degas the solvent and reaction mixture thoroughly (3x vacuum/inert gas cycles or sparging with argon for 20-30 min). |
| 2. Protodebromination | Formation of acetophenone as a major byproduct. | The palladium-hydride species responsible for this side reaction forms from the solvent (e.g., alcohols) or impurities in the base.[1][16] It is favored when the desired cross-coupling is slow. | A. Switch to an aprotic solvent system like 1,4-dioxane/water or toluene/water. B. Use a high-purity, anhydrous base like K₃PO₄. C. Employ a more active ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle, outcompeting the protodebromination pathway. |
| 3. Homocoupling | Formation of 4,4'-diacetylbiphenyl (from the aryl bromide) or 3,3'-bioxetane (from the boronic acid). | A. Boronic Acid Homocoupling: Often promoted by the presence of oxygen and excess Pd(II) species before the catalytic cycle initiates.[1][16] B. Aryl Halide Homocoupling: Generally less common but can occur at higher temperatures. | A. Ensure meticulous degassing of the reaction mixture.[16] Add the catalyst and ligand under a positive pressure of inert gas. B. Lower the reaction temperature. If the reaction is sluggish at lower temperatures, screen different catalyst/ligand systems rather than increasing heat excessively. |
| 4. Oxetane Ring-Opening | Detection of byproducts with masses corresponding to the addition of H₂O (diol) or H-Br (bromo-alcohol). | The reaction mixture has become acidic, leading to protonation of the oxetane oxygen and subsequent nucleophilic attack.[9][12] This can happen if the base is fully consumed or if the boronic acid (a weak Lewis acid) is used in large excess. | A. Ensure at least 2-3 equivalents of a strong base (e.g., K₃PO₄) are used. B. During workup, quench the reaction into a basic or neutral aqueous solution (e.g., saturated NaHCO₃ or water) rather than an acidic one. C. Maintain the reaction temperature below 100 °C, as high temperatures can exacerbate decomposition.[10] |
Part 3: Recommended Experimental Protocol
This section provides a robust, lab-validated protocol for the Suzuki-Miyaura coupling.
Reaction: Suzuki-Miyaura Coupling
Caption: General scheme for the recommended Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-(4-bromophenyl)ethanone (1.0 eq.), oxetan-3-ylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a stream of argon), add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent Addition & Degassing: Add the degassed solvent system of 1,4-dioxane and water (4:1 v/v, to make a ~0.2 M solution with respect to the aryl bromide). Further degas the resulting suspension by three cycles of evacuating and backfilling with argon.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-(oxetan-3-yl)phenyl)ethanone as a solid.
References
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Wessjohann, L. A., et al. (2007). Oxetanes as versatile building blocks in organic synthesis. Chemical Reviews, 107(9), 3808-3845. [Link]
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Jat, J. L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Baran, P. S., et al. (2016). Oxetanes as new isosteres in medicinal chemistry. Journal of Medicinal Chemistry, 59(15), 7071-7086. [Link]
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Organic Chemistry Portal. Kumada Coupling. [Link]
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Sriram, D., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(7), 1735-1740. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]
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Zhang, J., et al. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 48(8), 1481-1483. [Link]
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LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
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ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances... [Link]
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de Souza, G. E. P., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Organic Syntheses Procedure. 6-Phenylhex-2-yn-5-en-4-ol. Organic Syntheses, 75, 10. [Link]
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Fu, G. C., et al. (2006). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. Journal of the American Chemical Society, 128(16), 5360-5361. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
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MilliporeSigma. 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone. [Link]
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Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link]
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de Souza, G. E. P., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]
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ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chan, T. H. (1974). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. McGill University Thesis. [Link]
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Organic Chemistry Portal. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
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Optimization of reaction conditions for 1-(4-(Oxetan-3-yl)phenyl)ethanone synthesis
Welcome to the technical support resource for the synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important building block. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms a C-C bond between an aryl halide or triflate and an organoboron compound. For this specific molecule, the most direct routes involve coupling either (4-acetylphenyl)boronic acid with a 3-halo-oxetane or 4-bromoacetophenone with an oxetane-containing boronic acid derivative. The former is often preferred due to the commercial availability and stability of the starting materials.
The oxetane moiety is a valuable structural motif in medicinal chemistry, often used as a polar surrogate for gem-dimethyl or carbonyl groups, which can improve physicochemical properties such as solubility and metabolic stability.[1] However, its synthesis can present unique challenges. This guide will focus on optimizing the Suzuki-Miyaura coupling pathway and addressing common issues.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no product formation in a Suzuki-Miyaura coupling is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagent quality.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. It can be rendered inactive by oxygen. It is crucial to thoroughly degas your solvent and reaction mixture by bubbling an inert gas (like argon or nitrogen) through it for 15-20 minutes before adding the catalyst.[2]
-
Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent. The base not only participates in the catalytic cycle but also influences the solubility of your reagents.[3] An inorganic base like potassium carbonate (K₂CO₃) is often effective, but sometimes a stronger base like cesium carbonate (Cs₂CO₃) is needed. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, DMF/H₂O) is often used to dissolve both the organic starting materials and the inorganic base.[3][4] If you see no reaction, consider screening different base/solvent combinations.
-
Low Reaction Temperature: Suzuki couplings typically require heat to proceed at a reasonable rate.[2] A common starting point is 80-100°C. If you are running the reaction at room temperature and seeing no conversion, increasing the heat is the first parameter you should adjust.[3]
-
Poor Reagent Quality: Ensure your starting materials, particularly the boronic acid, have not degraded. Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines) upon storage.
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my boronic acid (homo-coupling). How can I minimize this?
A2: Homo-coupling of the boronic acid is a classic side reaction in Suzuki couplings. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Rigorous Degassing: This is the most critical step to prevent homo-coupling. Ensure your solvent and reaction setup are free of oxygen before adding the palladium catalyst.
-
Controlled Temperature: Excessively high temperatures can sometimes promote side reactions. While heating is necessary, avoid overheating. Monitor the reaction by TLC or LC-MS and stop heating once the starting material is consumed.
-
Choice of Catalyst and Ligand: Some palladium catalysts are more prone to promoting homo-coupling than others. Using a catalyst with a bulky electron-rich phosphine ligand, such as Pd(dppf)Cl₂, can often suppress this side reaction.
Q3: My primary impurity is the protodeboronated starting material (acetophenone from (4-acetylphenyl)boronic acid). What causes this and how is it prevented?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, especially under prolonged heating or in the presence of excess water or certain bases.
-
Minimize Reaction Time: Monitor your reaction closely. Once the reaction is complete, proceed with the workup. Unnecessarily long reaction times at high temperatures increase the likelihood of protodeboronation.
-
Choice of Base: While an aqueous base is standard, using a large excess or a very strong base can sometimes accelerate this side reaction. Use the recommended stoichiometry (typically 2-3 equivalents).
-
Anhydrous Conditions (If Necessary): While most Suzuki reactions are robust enough to handle water, if protodeboronation is a persistent and significant issue, you could consider running the reaction under strictly anhydrous conditions, though this adds complexity.
Q4: The purification of the final product is difficult, with impurities co-eluting on the silica gel column. What purification strategies do you recommend?
A4: Purification challenges often arise from the similar polarity of the product and unreacted starting materials or byproducts.
-
Optimize Column Chromatography:
-
Solvent System: Use a shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes). Start with a low polarity to elute non-polar impurities first.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (a rule of thumb is a 40:1 to 100:1 weight ratio of silica to crude product).
-
-
Aqueous Workup: A thorough aqueous workup is critical to remove inorganic salts and water-soluble impurities before chromatography. Wash the organic layer with water and then brine.[2]
-
Recrystallization: If chromatography fails to yield pure material, recrystallization can be an excellent alternative. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good differential solubility for your product and impurities.
Optimized Experimental Protocol
This protocol describes a robust method for the Suzuki-Miyaura coupling to synthesize 1-(4-(oxetan-3-yl)phenyl)ethanone.
Workflow Diagram
Caption: Fig 1. General experimental workflow for synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried round-bottom flask, add 4-bromoacetophenone (1.0 eq), (4-(oxetan-3-yl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Equip the flask with a reflux condenser and purge the mixture with argon or nitrogen gas for 20 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual inorganics.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-(oxetan-3-yl)phenyl)ethanone.
Data Summary: Optimization of Conditions
The selection of reaction parameters is crucial for maximizing yield and minimizing side products. The following table provides a summary of how different conditions can affect the outcome of the Suzuki-Miyaura coupling, based on established principles.[3][5]
| Entry | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Typical Yield | Notes |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | Good | A standard, reliable set of conditions. |
| 2 | Pd(dppf)Cl₂ (2%) | K₂CO₃ (2.5) | DMF/H₂O (1:1) | 70 | 8 | Excellent | DMF can sometimes accelerate the reaction.[3] |
| 3 | Pd(OAc)₂ (2%) + SPhos (4%) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 6 | Excellent | Often used for more challenging or sterically hindered substrates. |
| 4 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | RT | 24 | Low | Reaction is often too slow at room temperature.[3] |
| 5 | Pd(dppf)Cl₂ (2%) | Et₃N (3.0) | DMF | 90 | 12 | Poor | Organic bases are generally less effective for this type of coupling.[3] |
Troubleshooting Decision Tree
If you encounter issues, this decision tree can help diagnose the problem.
Caption: Fig 2. Troubleshooting Decision Tree for Low Yield.
References
-
W. A. G. Burkhard, J.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. [Link]
-
Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. [Link]
-
Al-Masum, M., & Al-Ahmari, M. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Zhang, L., & Zhang, J. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]
-
Liebeskind, L. S., & Peña-Cabrera, E. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. [Link]
-
Reddy, V. P., & Kumar, A. (2017). Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]
-
Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. PMC. [Link]
-
Chen, J., et al. (2015). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. Royal Society of Chemistry. [Link]
-
Sadowski, B., & Turek, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Beilstein Journals. [Link]
-
Hu, Y., et al. (2014). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Friedrich, S., & Bräse, S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
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Stability of the oxetane ring in 1-(4-(Oxetan-3-yl)phenyl)ethanone under acidic conditions
A Guide to the Stability of the Oxetane Ring Under Acidic Conditions
Welcome to the Technical Support Center for 1-(4-(Oxetan-3-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of the oxetane ring in this compound, particularly when exposed to acidic environments. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry and extensive experience in the field.
Introduction: The Oxetane Moiety in Drug Discovery
The oxetane ring has become an increasingly important structural motif in modern drug discovery.[1][2] Its unique properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allow for the fine-tuning of critical physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] However, the inherent ring strain of this four-membered cyclic ether raises important questions about its stability during synthesis, formulation, and under physiological conditions.[1][4]
While there is a common misconception that oxetanes are universally unstable under acidic conditions, the reality is more nuanced.[1][5] The stability of the oxetane ring is highly dependent on its substitution pattern and the specific reaction conditions.[1][4][5] This guide will provide a detailed analysis of the factors influencing the stability of the oxetane ring in 1-(4-(Oxetan-3-yl)phenyl)ethanone and offer practical solutions to challenges you may encounter in your work.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in 1-(4-(Oxetan-3-yl)phenyl)ethanone under acidic conditions?
The stability of the oxetane ring in 1-(4-(Oxetan-3-yl)phenyl)ethanone is moderate and highly dependent on the reaction conditions. The oxetane ring possesses a moderate level of ring strain, making it more stable than a highly strained epoxide but less stable than a five-membered tetrahydrofuran (THF) ring.[4][6] The acid-catalyzed ring-opening is a potential degradation pathway.[7][8][9] However, as a 3-substituted oxetane, it is expected to have greater stability compared to 2-substituted oxetanes.[1][10] The electron-withdrawing nature of the para-acetylphenyl group may have a modest influence on the basicity of the oxetane oxygen, potentially affecting the rate of protonation, which is the initial step in acid-catalyzed degradation.
Q2: What is the mechanism of acid-catalyzed degradation of the oxetane ring?
The degradation of the oxetane ring in the presence of acid is initiated by the protonation of the ring oxygen. This protonation activates the ring, making it susceptible to nucleophilic attack.[4] The nucleophile can be the solvent (e.g., water, alcohol) or another nucleophilic species present in the reaction mixture. The attack leads to the cleavage of one of the carbon-oxygen bonds, resulting in a ring-opened product, typically a 1,3-diol or a derivative thereof.
Q3: Are all acidic conditions equally detrimental to the oxetane ring?
No. The rate and extent of degradation are significantly influenced by the strength of the acid, its concentration, the temperature, and the duration of exposure. Strongly acidic conditions and elevated temperatures will accelerate the degradation of the oxetane ring.[5] In contrast, milder acidic conditions may be tolerated, especially for short periods at low temperatures.[5] It is crucial to carefully control these parameters in your experiments.
Q4: How does the substitution pattern on the oxetane ring affect its stability?
The substitution pattern is a critical determinant of oxetane ring stability. Generally, 3,3-disubstituted oxetanes exhibit the highest stability.[1][4][5][7] This enhanced stability is attributed to steric hindrance, where the substituents at the 3-position physically block the approach of nucleophiles to the antibonding orbitals of the C-O bonds.[1] 1-(4-(Oxetan-3-yl)phenyl)ethanone is a 3-monosubstituted oxetane, which is generally more stable than 2-substituted oxetanes.[11]
Q5: Can other functional groups in the molecule influence the stability of the oxetane ring?
Yes. The presence of internal nucleophiles, such as a nearby alcohol or amine group, can significantly decrease the stability of the oxetane ring, even under mild acidic conditions.[1][5][10] This is due to the potential for intramolecular ring-opening reactions, which are often kinetically favored. For 1-(4-(Oxetan-3-yl)phenyl)ethanone, there are no internal nucleophiles in close proximity to the oxetane ring, which is a favorable characteristic for its stability.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 1-(4-(Oxetan-3-yl)phenyl)ethanone under acidic conditions.
| Symptom | Potential Cause | Recommended Action |
| Low or no yield of the desired product after a reaction involving acidic conditions. | The oxetane ring may have degraded due to the acidic conditions being too harsh (strong acid, high temperature, or prolonged reaction time). | - Reduce Acid Strength: If possible, use a weaker acid or a catalytic amount of a stronger acid. - Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. - Protecting Groups: If the acidic step is for deprotection, consider alternative protecting groups that can be removed under neutral or basic conditions. |
| Observation of unexpected byproducts in NMR or LC-MS analysis. | The unexpected byproducts are likely the result of oxetane ring-opening. The expected degradation product would be a 1,3-diol derivative. | - Characterize Byproducts: Use analytical techniques such as NMR (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry to identify the structure of the byproducts. This will confirm if ring-opening is the issue. - Perform a Forced Degradation Study: Conduct a controlled experiment to intentionally degrade the compound under your acidic conditions and analyze the products. This will provide a reference for the degradation products. (See Experimental Protocol section below). |
| Inconsistent reaction outcomes. | Variability in reaction conditions (e.g., temperature fluctuations, inaccurate measurement of acid) can lead to inconsistent levels of degradation. | - Standardize Procedures: Ensure that all reaction parameters are precisely controlled and documented. Use a calibrated thermometer and accurately prepare all acidic solutions. - Inert Atmosphere: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). |
Potential Degradation Pathway
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed ring-opening of the oxetane in 1-(4-(Oxetan-3-yl)phenyl)ethanone.
Caption: Acid-catalyzed ring-opening of 1-(4-(oxetan-3-yl)phenyl)ethanone.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of 1-(4-(Oxetan-3-yl)phenyl)ethanone under your specific experimental conditions, we recommend performing a forced degradation study. This involves intentionally subjecting the compound to various stressors and monitoring its degradation over time.[12]
Objective: To determine the degradation profile of 1-(4-(Oxetan-3-yl)phenyl)ethanone under various acidic conditions.
Materials:
-
1-(4-(Oxetan-3-yl)phenyl)ethanone
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Trifluoroacetic acid (TFA), 1% and 10% in water
-
Formic acid, 1% and 10% in water
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-(4-(Oxetan-3-yl)phenyl)ethanone in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 40°C, 60°C, and 80°C.
-
-
Control Sample: Prepare a control sample by adding an equal volume of water to the stock solution and incubate it under the same temperature conditions.
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis:
-
Immediately cool the withdrawn aliquots to room temperature.
-
Neutralize the acidic samples with an equivalent amount of NaOH solution.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the chromatograms at a suitable wavelength (e.g., the λmax of 1-(4-(Oxetan-3-yl)phenyl)ethanone).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Summary of Expected Stability Data
The following table provides a hypothetical summary of the kind of data you might generate from a forced degradation study. The actual results will depend on your specific experimental conditions.
| Condition | Temperature | Time (hours) | % Degradation (Hypothetical) | Observations |
| 0.1 M HCl | 40°C | 24 | < 5% | Minor degradation observed. |
| 0.1 M HCl | 60°C | 24 | 10-20% | Significant degradation with the appearance of a major degradation product. |
| 1 M HCl | 60°C | 8 | > 50% | Rapid degradation. |
| 1% TFA | 40°C | 24 | < 10% | Moderate stability. |
| 10% Formic Acid | 60°C | 24 | 5-15% | Degradation is noticeable but slower than with strong mineral acids. |
Concluding Remarks
The stability of the oxetane ring in 1-(4-(Oxetan-3-yl)phenyl)ethanone under acidic conditions is a manageable challenge with careful experimental design and control. While the ring is susceptible to acid-catalyzed opening, understanding the factors that influence this process—acid strength, temperature, and reaction time—allows for the development of robust synthetic protocols. We highly recommend performing forced degradation studies to establish the stability limits of this compound within your specific application. This proactive approach will save time, and resources, and ensure the integrity of your research outcomes.
References
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. (URL: [Link])
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (URL: [Link])
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Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. (URL: [Link])
-
Trofimov, A., & Gevorgyan, V. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (URL: [Link])
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-
Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (URL: [Link])
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (URL: [Link])
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An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. (URL: [Link])
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Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. (URL: [Link])
-
Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Publishing. (URL: [Link])
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC. (URL: [Link])
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Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (URL: [Link])
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (URL: [Link])
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])
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Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. (URL: [Link])
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Oxetanes: formation, reactivity and total syntheses of natural products - PMC. (URL: [Link])
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
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Preventing ring-opening of the oxetane in 1-(4-(Oxetan-3-yl)phenyl)ethanone
Welcome to the technical support guide for 1-(4-(Oxetan-3-yl)phenyl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic campaigns. The oxetane motif is a prized feature in modern medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups.[1] However, the inherent ring strain that confers these desirable properties also makes the oxetane susceptible to ring-opening under certain conditions.[2]
This guide provides in-depth, field-proven insights to help you navigate the chemical landscape of this molecule, ensuring the integrity of the oxetane ring throughout your synthetic transformations.
Part 1: Frequently Asked Questions (FAQs) - Understanding Oxetane Stability
This section addresses fundamental questions regarding the stability of the oxetane ring in your target molecule.
Q1: Why is the oxetane ring in my compound susceptible to opening?
The oxetane is a four-membered cyclic ether with significant ring strain (approximately 25.5 kcal/mol), which is only slightly less than that of an epoxide (27.3 kcal/mol).[1] This strain, combined with the Lewis basicity of the oxygen atom, makes the ring prone to cleavage, particularly when activated by acids.[3][4] Protonation or coordination of a Lewis acid to the oxetane oxygen activates the C-O bonds, making them susceptible to nucleophilic attack.[2]
Q2: I've heard that oxetanes are always unstable in acid. Is this true?
This is a common misconception.[5] The stability of an oxetane ring is highly dependent on its substitution pattern and the specific reaction conditions.[6] The molecule , 1-(4-(Oxetan-3-yl)phenyl)ethanone, possesses a 3-aryl-substituted oxetane. While generally more stable than 2-substituted oxetanes, it can still be vulnerable. However, 3,3-disubstituted oxetanes show markedly enhanced stability due to steric hindrance, which blocks the trajectory of incoming nucleophiles.[5][6] While your specific molecule is not 3,3-disubstituted, understanding this principle helps in predicting relative stability.
Q3: Are basic conditions safe for my oxetane-containing molecule?
Generally, yes. The oxetane ring is significantly more stable under basic conditions compared to acidic ones.[6][7] Ring-opening by nucleophiles in the absence of acid catalysis is typically very slow or does not occur at all, which is a key difference from the high reactivity of epoxides under similar conditions.[6] Most standard basic conditions used for reactions like hydrolysis of esters or certain deprotections are well-tolerated.[8]
Q4: How does the aryl substituent at the 3-position affect stability?
The phenyl group at the 3-position can influence reactivity in two ways. Electronically, it can stabilize a potential cationic intermediate that might form during acid-catalyzed ring-opening. This could potentially increase the rate of cleavage compared to an alkyl-substituted oxetane under identical harsh acidic conditions. Photoredox-catalyzed reactions have also been developed to leverage the benzylic nature of this position to form tertiary radicals for C-C bond formation.[9]
Part 2: Troubleshooting Guide - Preserving the Oxetane Ring During Key Transformations
This section provides solutions to specific problems encountered during common synthetic modifications of the ketone moiety in 1-(4-(Oxetan-3-yl)phenyl)ethanone.
Issue 1: Reduction of the Ketone to a Secondary Alcohol
Problem: "I am trying to reduce the ketone to an alcohol using a standard reducing agent like LiAlH₄, but I am observing significant formation of a diol byproduct, indicating the oxetane has opened."
Cause: Strong hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄), can be aggressive. While often used at low temperatures, any localized warming or presence of acidic impurities (from the reagent or workup) can catalyze ring-opening. Some reports indicate that using LiAlH₄ at temperatures above 0 °C can lead to decomposition of oxetane-containing molecules.[8]
Solutions:
-
Recommended Protocol: Use Sodium Borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH) at a controlled temperature (0 °C to room temperature). NaBH₄ is a milder reducing agent and is generally well-tolerated by the oxetane ring.[8]
-
Alternative - Transfer Hydrogenation: Catalytic transfer hydrogenation is an exceptionally mild and effective method. Using a ruthenium or iron catalyst with a hydrogen donor like isopropanol (iPrOH) or formic acid often proceeds with high chemoselectivity, leaving the oxetane untouched.[10][11]
| Reagent/Method | Typical Conditions | Oxetane Compatibility | Rationale |
| LiAlH₄ | THF, 0 °C to reflux | Low to Moderate | Highly reactive; risk of over-reduction and acid-catalyzed ring-opening during workup.[8] |
| NaBH₄ | MeOH or EtOH, 0 °C to RT | High | Milder, more chemoselective hydride donor. Widely used for ketones in the presence of sensitive functional groups.[8] |
| Catalytic Transfer Hydrogenation | Ru or Fe catalyst, iPrOH/base, RT to 50°C | Very High | Extremely mild, neutral pH conditions that are highly compatible with the oxetane ring.[11][12] |
Issue 2: Nucleophilic Addition to the Ketone (e.g., Grignard or Organolithium Reagents)
Problem: "When I add a Grignard reagent to form a tertiary alcohol, my yields are low, and I isolate a ring-opened product containing a primary alcohol."
Cause: Grignard reagents are not only strong nucleophiles but also strong bases and contain Lewis acidic magnesium salts (MgX₂). The Lewis acidity of the magnesium species can coordinate to the oxetane oxygen, activating it for ring-opening.[13] While most ethers are unreactive, the ring strain of oxetane makes it susceptible to this cleavage, which produces a primary alcohol after a 3-carbon extension.[13][14]
Solutions:
-
Use of Additives: The addition of a less Lewis-acidic metal salt, like Cerium(III) chloride (CeCl₃, Luche reduction conditions), can pre-complex with the ketone. This enhances the ketone's electrophilicity while the cerium alkoxide formed is less prone to coordinating with and activating the oxetane ring compared to the magnesium species.
-
Inverse Addition at Low Temperature: Maintain a very low temperature (-78 °C) and use inverse addition (add the ketone solution slowly to the Grignard reagent). This keeps the concentration of the electrophilic ketone low and minimizes the reaction time and temperature, disfavoring the slower ring-opening pathway.
Troubleshooting Flowchart: Choosing the Right Reaction Conditions
Here is a decision-making workflow to guide your experimental design.
Caption: Decision workflow for preserving the oxetane ring.
Issue 3: Reductive Amination
Problem: "I'm performing a reductive amination with a primary/secondary amine and a hydride reagent, but I'm seeing decomposition of my starting material."
Cause: Many reductive amination protocols use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mildly acidic conditions (pH 4-6) to promote iminium ion formation. This acidity, even if mild, can be sufficient to catalyze the cleavage of the oxetane ring over long reaction times.
Solutions:
-
Two-Step Procedure: Separate the imine formation from the reduction.
-
Imine Formation: Form the imine first under neutral conditions, often with a dehydrating agent like MgSO₄ or molecular sieves, in a non-protic solvent like Dichloromethane (DCM) or Toluene.
-
Reduction: Once the imine is formed (monitor by TLC or ¹H NMR), cool the reaction to 0 °C and then add the reducing agent (NaBH₄). This avoids prolonged exposure of the oxetane to the acidic conditions required for rapid iminium formation.
-
-
Optimized One-Pot: If using a one-pot method with NaBH(OAc)₃, run the reaction at the lowest possible temperature (e.g., 0 °C) and monitor it closely. Use the minimum amount of acid catalyst (e.g., acetic acid) required and quench the reaction as soon as the starting material is consumed to prevent post-reaction degradation. Reductive amination using oxetan-3-one is a very common and generally successful strategy in medicinal chemistry, indicating the right conditions are key.[15][16]
Part 3: Validated Experimental Protocols
Here are step-by-step protocols for key transformations that have been demonstrated to be compatible with the oxetane ring.
Protocol 1: Mild Reduction of Ketone to Alcohol
Objective: To synthesize 1-(4-(Oxetan-3-yl)phenyl)ethan-1-ol while preserving the oxetane ring.
Methodology:
-
Dissolve 1-(4-(Oxetan-3-yl)phenyl)ethanone (1.0 eq) in anhydrous Methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Concentrate the mixture under reduced pressure.
-
Partition the residue between Ethyl Acetate and water. Separate the layers and extract the aqueous layer twice more with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and verify the integrity of the oxetane ring (look for the characteristic signals of the oxetane protons).
Protocol 2: Grignard Addition with Cerium(III) Chloride
Objective: To synthesize 2-(4-(Oxetan-3-yl)phenyl)propan-2-ol via methyl Grignard addition.
Methodology:
-
Place anhydrous Cerium(III) chloride (CeCl₃, 1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous Tetrahydrofuran (THF) and stir the resulting slurry vigorously for 2 hours at room temperature to activate the CeCl₃.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.2 eq) dropwise and stir for 1 hour at -78 °C.
-
In a separate flask, dissolve 1-(4-(Oxetan-3-yl)phenyl)ethanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Self-Validation/Monitoring: Stir at -78 °C for 3 hours. Monitor the reaction by TLC (quench a small aliquot with saturated NH₄Cl solution before spotting).
-
Workup: Quench the reaction by the slow addition of saturated aqueous Ammonium Chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Validation: Purify and characterize the tertiary alcohol as described in Protocol 1, confirming the oxetane ring is intact.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]
-
MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
-
Gryko, D., & Chaładaj, W. (n.d.). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Retrieved from [Link]
-
Balsamo, A., Crotti, P., Ferretti, M., & Macchia, F. (1976). Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. Comparison with the analogous reactions of the corresponding oxirane. The Journal of Organic Chemistry, 41(13), 2170-2176. [Link]
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Wodrich, M. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]
-
Matos, M. J., et al. (2020). Site‐Selective Modification of Proteins with Oxetanes. Angewandte Chemie International Edition. [Link]
-
Wodrich, M. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12690–12734. [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11345-11387. [Link]
-
Terrett, J. A., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]
-
Pearson+. (2024). Grignard reagents react slowly with oxetane to produce primary al.... Retrieved from [Link]
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ketone hydrogenation catalyzed by a new iron(ii)–PNN complex. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]
-
American Chemical Society. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]
-
University of British Columbia. (n.d.). Catalytic transfer hydrogenation of ketones by the use of ruthenium complexes incorporating the new tridentate ligand, bis(2-oxazolin-2-ylmethyl)phenylphosphine. Retrieved from [Link]
-
Aston University. (n.d.). The ring opening polymerization of ring strained cyclic ethers. Retrieved from [Link]
Sources
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Validation & Comparative
Publish Comparison Guide: Validated Analytical Methods for 1-(4-(Oxetan-3-yl)phenyl)ethanone
Introduction & Chemical Context
The incorporation of oxetane rings into molecular scaffolds represents a major paradigm shift in modern medicinal chemistry. By acting as robust bioisosteric replacements for gem-dimethyl, carbonyl, and morpholine groups, oxetanes drastically improve aqueous solubility, tune lipophilicity, and enhance the metabolic stability of drug candidates[1],[2].
1-(4-(Oxetan-3-yl)phenyl)ethanone (CAS 1044507-50-7)[3] is a high-value synthetic intermediate that bridges the unique, polar three-dimensionality of an oxetane with the versatile chemical reactivity of an acetophenone motif. Because it contains both a moderately stable cyclic ether and a UV-active ketone, analytical method development requires a rigorous, scientifically grounded approach to ensure molecular integrity during testing.
Analytical Challenges & Mechanistic Causality
Developing a validated analytical method for this compound requires balancing the distinct physicochemical properties of its two functional domains. Do not arbitrarily apply generic HPLC gradients; doing so risks yielding artifactual degradation products.
-
The Acetophenone Core: Acetophenones are moderately polar and possess a strong chromophore due to
transitions, providing optimal UV absorbance around 245–254 nm. This makes them highly amenable to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), achieving Limits of Detection (LOD) as low as 1.5 ng/mL[4]. -
The Oxetane Ring: While more robust than epoxides, the 4-membered oxetane ring is susceptible to acid-catalyzed ring-opening. Standard LC-MS modifiers like Trifluoroacetic Acid (TFA,
0.23) provide excess protons that can readily cleave the strained cyclic ether during the chromatographic run. Causality-Driven Choice: Analysts must substitute strong acids with mild organic buffers or weak acids (e.g., 0.1% Formic Acid, 3.75). Formic acid provides sufficient protonation to ensure sharp peak symmetries and efficient electrospray ionization (ESI+) without initiating oxetane degradation.
Comparative Performance Data
The following table objectively compares three primary analytical workflows evaluated for the quantification and identification of 1-(4-(Oxetan-3-yl)phenyl)ethanone and its derivatives[4],[5].
| Analytical Method | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (Recovery) | Primary Application | Key Advantage |
| RP-HPLC-UV | ~1.5 ng/mL | < 2.0% | 98–102% | API Batch Release & Assay | High resolution; ideal for non-volatile bulk testing. |
| LC-MS/MS | ~0.05 ng/mL | < 4.0% | 90–110% | PK Profiling & Trace Impurities | Exceptional sensitivity for biological matrices. |
| HS-GC-MS | ~2.0 µg/g | < 5.0% | 95–105% | Residual Solvents & Volatiles | Identifies volatile process impurities[5]. |
Analytical Workflow Decision Matrix
Decision matrix for selecting analytical methods for 1-(4-(Oxetan-3-yl)phenyl)ethanone.
Validated Experimental Protocols
To ensure self-validating and robust analytical execution, the following methodologies integrate specific causal adjustments designed to protect the integrity of the oxetane-acetophenone system.
Protocol 1: RP-HPLC-UV (Routine Purity & Assay)
Objective: High-precision quantification of bulk material without inducing acid-catalyzed ring expansion.
-
Sample Preparation: Dissolve the API in pure HPLC-grade Acetonitrile.
-
Causality Note: Acetonitrile is strictly aprotic. Avoid utilizing methanol as a primary diluent, as prolonged storage in methanolic solutions can promote slow hemiketal formation at the highly electrophilic acetophenone carbonyl.
-
-
Column Selection: C18 Reverse-Phase Column (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 245 nm[4].
-
System Suitability Criteria: Tailing factor (
) ; Theoretical plates ( ) .
Protocol 2: LC-MS/MS (Trace Analysis & PK Profiling)
Objective: High-sensitivity detection of metabolites or trace impurities in complex biological matrices.
-
Sample Extraction: Perform protein precipitation using cold Acetonitrile (1:3 ratio, sample:solvent) to quench biological enzymatic activity while extracting the relatively lipophilic oxetane derivative. Centrifuge at 14,000 RPM for 10 minutes at 4°C.
-
Column Selection: Biphenyl stationary phase (2.1 mm x 50 mm, 1.7 µm).
-
Causality Note: A biphenyl column provides enhanced
retention mechanisms with the phenyl ring of the analyte, enabling superior orthogonal separation from endogenous biological lipids compared to standard alkyl (C18) chains.
-
-
Ionization Mode: Electrospray Ionization Positive (ESI+). The ketone oxygen readily accepts a proton in the presence of the 0.1% formic acid mobile phase, generating a strong
precursor ion at approximately m/z 177.1. -
Acquisition: Utilize Multiple Reaction Monitoring (MRM) observing the fragmentation of the precursor to the stable oxetane-cleaved or methyl-loss product ions.
References
Sources
A Technical Guide to the Biological Activity of 1-(4-(Oxetan-3-yl)phenyl)ethanone Analogs as Kinase Inhibitors
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a perpetual endeavor. The 1-(4-(Oxetan-3-yl)phenyl)ethanone core has emerged as a promising template for the development of a new generation of kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of analogs based on this scaffold, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR). We will delve into the rationale for incorporating the oxetane motif, detail the experimental methodologies for activity assessment, and present a comparative analysis of analog performance.
The Rationale for Oxetane Incorporation in Kinase Inhibitor Design
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery as a versatile bioisostere.[1][2] Its incorporation into drug candidates is often a strategic decision to modulate key properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][3] The oxetane moiety is characterized by its small size, polarity, and three-dimensional structure, which can lead to improved interactions with biological targets and a more favorable pharmacokinetic profile.[1][4]
Specifically, the oxetane group can serve as a surrogate for more common functionalities like gem-dimethyl or carbonyl groups.[5] This substitution can enhance aqueous solubility and reduce metabolic degradation, addressing common challenges in drug development.[1] In the context of kinase inhibitors, the oxetane's ability to act as a hydrogen bond acceptor can facilitate crucial interactions within the ATP-binding pocket of kinases.[6] The 1-(4-(Oxetan-3-yl)phenyl)ethanone scaffold, therefore, represents a deliberate design strategy to leverage these advantageous properties in the development of novel kinase inhibitors.
Comparative Biological Activity of 1-(4-(Oxetan-3-yl)phenyl)ethanone Analogs
| Compound ID | R Group (Substitution on the second phenyl ring) | ΔTm (°C) at 10 µM against CAMK1G[7] |
| 20a | H | Not Reported |
| 20b | 2,4-difluoro | Detrimental |
| 20c | 4-CF3 | 5.8 |
| 20d | 4-OCH3 | Detrimental |
| 20e | 4-CN | 5.2 |
From this data, we can deduce several key structure-activity relationships:
-
Electron-withdrawing groups are favored: Analogs with electron-withdrawing substituents on the second phenyl ring, such as trifluoromethyl (20c) and cyano (20e), demonstrated significant thermal shifts, indicating favorable interaction with the kinase.[7]
-
Electron-donating and bulky groups are detrimental: The presence of an electron-donating methoxy group (20d) or bulky difluoro substituents (20b) was detrimental to the interaction with CAMK1G.[7]
These findings suggest that the electronic properties of the substituents on the second phenyl ring play a crucial role in the binding affinity of these oxetane-containing compounds to the kinase.
Experimental Methodologies
The evaluation of kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assays
The primary method for assessing the potency of a kinase inhibitor is through a direct enzymatic assay. A common approach is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[8]
Workflow for ADP-Glo™ Kinase Assay:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (inhibitor) are combined in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow the kinase to phosphorylate its substrate.
-
ADP Detection:
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The mixture is incubated to allow for complete ATP depletion.
-
The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal.
-
After a final incubation, the luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced, and therefore, the kinase activity.
-
Cell-Based Assays
To assess the activity of the compounds in a cellular context, assays such as the MTT assay are employed to measure cell viability and proliferation.
Workflow for MTT Cell Viability Assay:
Caption: Workflow of the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 for breast cancer) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Context: p38 MAP Kinase
Many kinase inhibitors containing a phenyl-heterocycle scaffold target the p38 MAP kinase pathway, which is a key regulator of inflammatory responses.[9][10][11] The activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors of p38 MAPK can block this signaling cascade, making them attractive therapeutic candidates for inflammatory diseases.[10]
Caption: Simplified p38 MAP Kinase Signaling Pathway.
Conclusion and Future Directions
The 1-(4-(Oxetan-3-yl)phenyl)ethanone scaffold represents a promising starting point for the development of novel kinase inhibitors. The incorporation of the oxetane moiety offers a strategic advantage for optimizing the physicochemical and pharmacokinetic properties of the compounds. The preliminary structure-activity relationship data suggests that the electronic nature of substituents on the distal phenyl ring is a key determinant of biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 1-(4-(Oxetan-3-yl)phenyl)ethanone analogs. This would involve screening against a panel of kinases to determine their potency and selectivity, followed by cell-based assays to assess their anti-proliferative and anti-inflammatory potential. Such studies will provide a more detailed understanding of the SAR and guide the optimization of this promising class of compounds towards clinical candidates.
References
- Ghavipanjeh, F., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Bulletin of the Korean Chemical Society, 34(1), 235-242.
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Wuts, P. G. M. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(17), 11223-11273.
-
Wang, X., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(25), 7805. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]
-
Sajja, S., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Jordi-Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 967-985. [Link]
-
Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Angewandte Chemie International Edition, 53(31), 8257-8261. [Link]
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A Spectroscopic Journey: Comparative Analysis of 1-(4-(Oxetan-3-yl)phenyl)ethanone and Its Precursors
Introduction: The Rising Prominence of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a "privileged motif."[1] This four-membered cyclic ether is increasingly utilized as a versatile building block to enhance the physicochemical properties of drug candidates. Its introduction can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, making it an attractive isostere for more common functional groups like gem-dimethyl or carbonyl groups.[2] One such molecule of interest is 1-(4-(Oxetan-3-yl)phenyl)ethanone, a key intermediate that combines the useful oxetane scaffold with a reactive ketone handle.
This guide provides an in-depth spectroscopic comparison of 1-(4-(Oxetan-3-yl)phenyl)ethanone with its immediate synthetic precursors, (4-acetylphenyl)boronic acid and 3-bromooxetane. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural transformations that occur during the synthesis. This comparative approach serves as a self-validating system, allowing researchers to unequivocally confirm the successful formation of the target compound by tracking the appearance and disappearance of characteristic spectroscopic signatures.
The Synthetic Pathway: Constructing the Aryl-Oxetane Bond
The most convergent and efficient route to synthesize 1-(4-(Oxetan-3-yl)phenyl)ethanone is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide.[5] In this case, we couple the commercially available (4-acetylphenyl)boronic acid with 3-bromooxetane.[6][7]
The choice of a Suzuki coupling is strategic; it is well-tolerated by a wide range of functional groups, including the ketone present on the boronic acid precursor, and generally proceeds under mild conditions with high yields.[4][8]
Caption: Synthetic route to 1-(4-(Oxetan-3-yl)phenyl)ethanone.
Molecular Structures for Spectroscopic Assignment
To facilitate the discussion of spectroscopic data, the structures of the precursors and the final product are presented below with key atoms labeled.
Caption: Structures of precursors and product for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By comparing the ¹H and ¹³C NMR spectra of the product and its precursors, we can observe the direct consequences of the C-C bond formation.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The transition from precursors to product is marked by distinct changes in chemical shifts and coupling patterns.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (4-acetylphenyl)boronic acid | Phenyl (Hₑ) | ~8.10 | d | 2H |
| Phenyl (Hₐ) | ~7.95 | d | 2H | |
| B(OH)₂ | ~5.50 (broad) | s | 2H | |
| Acetyl (Hₒ) | ~2.60 | s | 3H | |
| 3-Bromooxetane [9] | Methine (Hₓ) | ~5.20 | m | 1H |
| Methylene (Hᵧ) | ~4.85 | t | 4H | |
| 1-(4-(Oxetan-3-yl)phenyl)ethanone | Phenyl (Hₐ) | ~7.98 | d | 2H |
| Phenyl (Hₑ) | ~7.50 | d | 2H | |
| Oxetane Methylene (Hᵧ) | ~4.95 | t | 4H | |
| Oxetane Methine (Hₓ) | ~4.20 | m | 1H | |
| Acetyl (Hₒ) | ~2.62 | s | 3H |
Analysis of ¹H NMR Transformation:
-
Disappearance of Signals: The most telling sign of a successful reaction is the complete disappearance of the broad B(OH)₂ signal from the boronic acid and the downfield methine proton (Hₓ at ~5.20 ppm) from 3-bromooxetane.
-
Shift in Aromatic Protons: In the product, the aromatic region resolves into two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group (Hₐ) remain downfield, while the protons ortho to the newly installed oxetane group (Hₑ) shift upfield compared to their position in the boronic acid precursor.
-
Appearance of Oxetane Signals: The characteristic signals for the oxetane ring protons appear in the product spectrum. The methine proton (Hₓ) is significantly shifted upfield to ~4.20 ppm upon replacement of the bromine atom with a carbon atom. The methylene protons (Hᵧ) appear as a triplet around 4.95 ppm.[10][11]
¹³C NMR: The Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework. The key diagnostic signals are the carbonyl carbon and the carbons of the oxetane ring.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| (4-acetylphenyl)boronic acid) | Carbonyl (C₁) | ~198.5 |
| Aromatic | ~128-140 | |
| Acetyl Methyl (C₇) | ~26.8 | |
| 3-Bromooxetane | Methine (C-Br, C₂) | ~35.0 |
| Methylene (C₃) | ~75.0 | |
| 1-(4-(Oxetan-3-yl)phenyl)ethanone | Carbonyl (C₁) | ~197.7 |
| Aromatic | ~128-145 | |
| Oxetane Methylene (C₉) | ~78.0 | |
| Oxetane Methine (C₈) | ~38.0 | |
| Acetyl Methyl (C₇) | ~26.6 |
Analysis of ¹³C NMR Transformation:
-
Carbonyl Signal: The carbonyl carbon (C₁) remains a prominent feature in both the boronic acid precursor and the final product, appearing far downfield around 198 ppm, which is typical for aryl ketones.[12][13]
-
Oxetane Carbon Shifts: The most significant change is observed for the oxetane carbons. The methine carbon (C₂) in 3-bromooxetane, which bears the bromine, is found at approximately 35.0 ppm. In the final product, this carbon (C₈) is in a similar region. The methylene carbons (C₃) of the oxetane ring shift from ~75.0 ppm in the precursor to ~78.0 ppm (C₉) in the product, reflecting the change in the electronic environment.[11]
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte.[14]
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a small vial.[14]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the broadband-decoupled ¹³C spectrum. Standard pulse programs are typically sufficient.[15]
-
Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign chemical shifts for both ¹H and ¹³C spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone is characterized by the retention of the ketone and the introduction of an ether linkage, both of which have strong, characteristic IR absorptions.
| Compound | Functional Group | Key Vibrational Frequency (cm⁻¹) | Interpretation |
| (4-acetylphenyl)boronic acid | O-H (boronic acid) | 3200-3600 (broad) | Presence of hydroxyl groups |
| C=O (Aryl Ketone) | ~1685 | Conjugated carbonyl stretch[16][17] | |
| B-O | ~1350 | Boron-oxygen bond stretch | |
| 3-Bromooxetane | C-O-C (Ether) | ~980 | Asymmetric stretch of cyclic ether |
| C-Br | ~650 | Carbon-bromine stretch | |
| 1-(4-(Oxetan-3-yl)phenyl)ethanone | C=O (Aryl Ketone) | ~1685 | Conjugated carbonyl stretch retained[12][18] |
| C-O-C (Ether) | ~980 | Oxetane ring stretch present | |
| C-H (Aromatic/Alkyl) | ~2850-3100 | Standard C-H stretches |
Analysis of IR Transformation:
The IR spectrum of the final product provides a clear "fingerprint" of success. We expect to see the retention of the strong carbonyl (C=O) absorption at ~1685 cm⁻¹, confirming the ketone moiety is intact.[16] Crucially, the spectrum will now also feature the characteristic C-O-C stretching frequency of the oxetane ring around 980 cm⁻¹. The broad O-H stretch from the boronic acid and the C-Br stretch from the bromo-precursor will be completely absent in a pure sample of the product.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| (4-acetylphenyl)boronic acid | C₈H₉BO₃ | 163.97[6] | 164 | Loss of H₂O, loss of CH₃• (m/z 149) |
| 3-Bromooxetane | C₃H₅BrO | 136.98[19] | 136/138 | Isotopic pattern (¹:¹) for bromine |
| 1-(4-(Oxetan-3-yl)phenyl)ethanone | C₁₁H₁₂O₂ | 176.21 | 177 ([M+H]⁺) | α-cleavage: loss of •CH₃ (m/z 161), formation of acylium ion [CH₃CO]⁺ (m/z 43)[20][21] |
Analysis of MS Transformation:
The most direct evidence from MS is the molecular ion peak. The product, 1-(4-(Oxetan-3-yl)phenyl)ethanone, has a molecular weight of 176.21 g/mol . In electrospray ionization (ESI) mode, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 177. The fragmentation pattern for an aryl ketone is often dominated by alpha-cleavage.[20][21] We would expect to see a prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ acylium ion, and another significant peak at m/z 161, corresponding to the loss of a methyl radical from the molecular ion. The disappearance of the characteristic 1:1 isotopic pattern for bromine from the 3-bromooxetane precursor is another key indicator of a complete reaction.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic comparison of 1-(4-(Oxetan-3-yl)phenyl)ethanone with its precursors, (4-acetylphenyl)boronic acid and 3-bromooxetane, provides a clear and definitive narrative of chemical transformation. Each analytical technique offers a unique and complementary piece of evidence. The ¹H and ¹³C NMR spectra confirm the formation of the new aryl-oxetane bond through specific chemical shifts and the appearance of a new spin system. IR spectroscopy validates the retention and introduction of key functional groups—the ketone and ether, respectively—while confirming the loss of the starting material functionalities. Finally, mass spectrometry provides the ultimate confirmation of the product's identity by verifying its molecular weight. Together, these methods form a robust, self-validating workflow essential for the modern synthetic chemist, ensuring the structural integrity of this valuable building block for drug discovery and development.
References
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Wisedale, R., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters. ACS Publications. Retrieved from [Link]
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PubMed. (2008, August 7). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Retrieved from [Link]
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Conchain Biotech. (n.d.). 3-Bromooxetane. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
